

Application Notes: Williamson Ether Synthesis of 4-Butoxy-3-methoxybenzaldehyde

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Compound of Interest		
Compound Name:	4-Butoxy-3-methoxybenzaldehyde	
Cat. No.:	B1271677	Get Quote

Introduction

4-Butoxy-3-methoxybenzaldehyde, a derivative of vanillin, is a valuable organic intermediate used in the synthesis of various compounds in the pharmaceutical and flavor industries. The Williamson ether synthesis is a classic, robust, and widely employed method for preparing ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating a phenol with a base, attacks an alkyl halide.[1][2][3] This application note provides a detailed protocol for the synthesis of **4-Butoxy-3-methoxybenzaldehyde** from vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromobutane.

Reaction Scheme

The synthesis involves the O-alkylation of the hydroxyl group of vanillin with 1-bromobutane in the presence of a base, as depicted below:

Figure 1: Synthesis of **4-Butoxy-3-methoxybenzaldehyde** from Vanillin and 1-Bromobutane.

Data Presentation

The physical and chemical properties of the key substances involved in this synthesis are summarized below.

Table 1: Properties of Reactants and Product



Compound Name	Chemical Formula	Molecular Weight (g/mol)	Role
Vanillin	C ₈ H ₈ O ₃	152.15	Starting Material
1-Bromobutane	C ₄ H ₉ Br	137.02	Alkylating Agent
Potassium Carbonate	K ₂ CO ₃	138.21	Base
Acetone	C ₃ H ₆ O	58.08	Solvent
4-Butoxy-3- methoxybenzaldehyde	C12H16O3	208.25[4]	Product

Table 2: Summary of Experimental Parameters

Parameter	Value	Notes
Reagents		
Vanillin	1.0 equivalent	
1-Bromobutane	1.2 equivalents	A slight excess ensures complete reaction of the vanillin.
Potassium Carbonate	2.0 equivalents	Acts as the base to form the phenoxide.
Reaction Conditions		
Solvent	Anhydrous Acetone	A polar aprotic solvent suitable for SN2 reactions.
Temperature	Reflux (~56 °C)	To ensure a reasonable reaction rate.
Reaction Time	3 - 4 hours	Progress should be monitored by Thin-Layer Chromatography (TLC).



Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[3][5]

Materials and Reagents

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- 1-Bromobutane
- Potassium Carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- · Diethyl ether
- · Deionized Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- TLC plates (silica gel 60 F₂₅₄)
- Ethyl acetate/Hexane mixture for TLC elution

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- · Reflux condenser
- · Heating mantle
- Separatory funnel (250 mL)



- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (e.g., 5.0 g, 32.8 mmol, 1.0 eq) in 50 mL of anhydrous acetone.
- Addition of Base: To the stirred solution, add anhydrous potassium carbonate (e.g., 9.0 g, 65.6 mmol, 2.0 eq). Stir the resulting suspension vigorously at room temperature for 15 minutes.
- Addition of Alkyl Halide: Add 1-bromobutane (e.g., 4.2 mL, 39.4 mmol, 1.2 eq) dropwise to the reaction mixture using a syringe or dropping funnel.
- Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a
 heating mantle. Maintain a gentle reflux for 3-4 hours. Monitor the reaction's progress by
 TLC (e.g., using a 3:7 ethyl acetate/hexane eluent), observing the disappearance of the
 vanillin spot.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter
 the solid potassium carbonate using a Büchner funnel and wash the solid cake with a small
 amount of acetone (2 x 10 mL).
- Extraction: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting oily residue in 50 mL of diethyl ether and transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic impurities.
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude



- **4-Butoxy-3-methoxybenzaldehyde**, which should be a pale yellow oil or a low-melting solid.
- Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

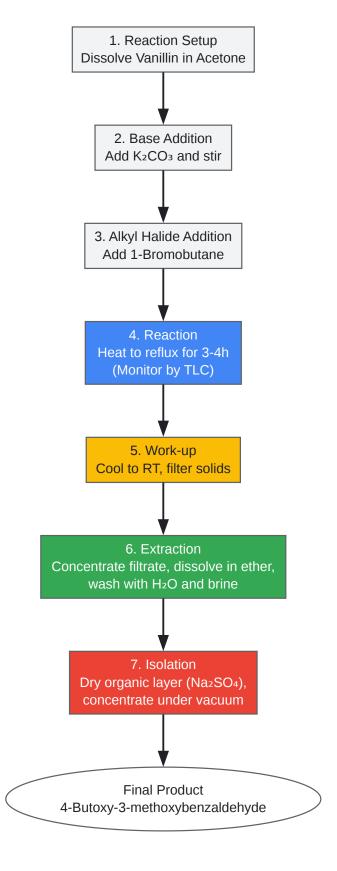
Safety Precautions

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- 1-Bromobutane is a lachrymator and is harmful if inhaled or swallowed. Handle with care.
- Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.





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Caption: Experimental workflow for the synthesis of **4-Butoxy-3-methoxybenzaldehyde**.



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